Tatarinoid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

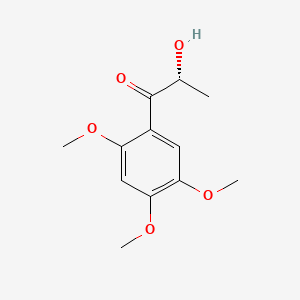

The synthesis of Tatarinoid A has been achieved in three steps from 1-bromo-2,4,5-trimethoxybenzene . The required organolithium would be accessed through a metal halogen exchange between the aryl bromide and n-butyllithium .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that the chemistry of a biomaterial directly contributes to its interaction with biological environments .Applications De Recherche Scientifique

Médecine traditionnelle

Le Tatarinoid A est l'un des 19 composés qui ont été isolés du rhizome de la plante Acorus tatarinowii . Cette plante est utilisée en médecine traditionnelle chinoise et est connue pour posséder des effets pharmacologiques sur le système nerveux central en régulant l'activité de l'adénosine monophosphate cyclique (AMPc) .

Synthèse

La synthèse du this compound a été décrite dans la littérature scientifique . Le composé est synthétisé en une série d'étapes à partir du 1-bromo-2,4,5-triméthoxybenzène . Le rendement total de la synthèse est rapporté à 63 % avec un excès énantiomérique (ee) supérieur à 99 % .

Élucidation structurale

Des recherches ont été menées pour déterminer la configuration absolue du this compound . L'attribution stéréochimique correcte pour ce composé est la configuration S, contrairement à la configuration R initialement proposée .

Pharmacologie

Bien que les applications pharmacologiques spécifiques du this compound ne soient pas mentionnées dans les résultats de la recherche, la plante dont il est dérivé, Acorus tatarinowii, est connue pour avoir des effets sur le système nerveux central . Cela suggère des applications neurologiques potentielles pour le this compound, mais des recherches supplémentaires seraient nécessaires pour confirmer cela.

Disponibilité commerciale

Le this compound est disponible dans le commerce et peut être acheté auprès de fournisseurs de produits biochimiques . Cette disponibilité pourrait faciliter la poursuite de la recherche sur ses propriétés et ses applications potentielles.

Mécanisme D'action

Target of Action

Tatarinoid A, also known as Tatariid A or (-)-Tartarinoid A, primarily targets the central nervous system (CNS). It has been shown to interact with various receptors and enzymes involved in neurological functions, including the acetylcholinesterase (AChE) enzyme, which plays a crucial role in the breakdown of the neurotransmitter acetylcholine .

Mode of Action

this compound inhibits the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic cleft. This inhibition enhances cholinergic transmission, which can improve cognitive functions and has potential therapeutic effects for neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound may interact with other neurotransmitter systems, contributing to its neuroprotective effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This can lead to improved memory and learning capabilities. Furthermore, this compound may influence other pathways, such as the MAPK/ERK pathway, which is involved in cell survival and neuroprotection .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed through the gastrointestinal tract and distributed throughout the body, including the CNS. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. The bioavailability of this compound is influenced by its lipophilicity, which facilitates its passage through the blood-brain barrier .

Result of Action

At the molecular level, this compound’s inhibition of acetylcholinesterase results in increased acetylcholine levels, enhancing cholinergic transmission. This can lead to improved cognitive functions, such as memory and learning. At the cellular level, this compound’s neuroprotective effects may help in reducing neuronal damage and promoting cell survival, potentially offering therapeutic benefits for neurodegenerative conditions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and bioactivity. In vitro studies have shown that this compound remains stable under physiological conditions, but its efficacy can be modulated by the presence of other bioactive compounds or changes in the cellular environment .

Analyse Biochimique

Cellular Effects

It is known that Acorus tatarinowii, the plant from which Tatarinoid A is derived, has pharmacological effects on the central nervous system and can regulate cyclic adenosine monophosphate (cAMP) activity

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

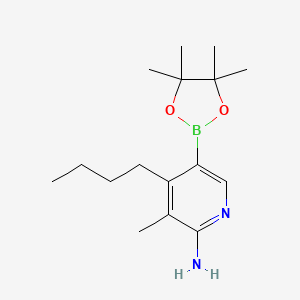

(2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDSYNUVCHNUIT-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C1=CC(=C(C=C1OC)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229005-35-9 |

Source

|

| Record name | (2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Tatarinoid A and where is it found?

A1: this compound is a phenylpropanoid compound isolated from the rhizome of Acorus tatarinowii, a plant traditionally used in Chinese medicine. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these details could be found in the full text of the research articles, particularly the one focusing on the isolation and characterization of compounds from Acorus tatarinowii. []

Q3: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A3: The provided abstracts don't offer specific insights into the SAR of this compound. Determining the relationship between its structure and biological activity would require systematic modifications of the molecule and subsequent evaluation of the impact on its cAMP regulatory activity or other relevant properties.

Q4: Are there efficient synthetic routes available for this compound?

A5: While the provided abstracts don't delve into the synthesis of this compound, one abstract mentions the synthesis of the related compound, Tatarinoid B. [] This suggests that similar synthetic strategies could potentially be employed for this compound.

Q5: What analytical techniques are used to characterize and quantify this compound?

A6: The research paper on Acorus tatarinowii likely employed various spectroscopic techniques to elucidate the structure of this compound, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [] Additionally, chiral HPLC or similar techniques may have been used to determine its absolute configuration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B580399.png)

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)